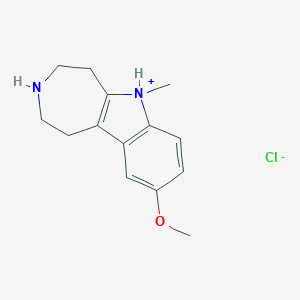

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Description

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride (CAS 15923-78-1, C₁₃H₁₆N₂·HCl) is a polycyclic heterocyclic compound featuring a partially saturated azepine ring fused to an indole core. The molecule is substituted with a methoxy group at position 9 and a methyl group at position 6 . It is synthesized via multi-step organic reactions, including deprotection of benzyl-protected intermediates under alkaline conditions (e.g., potassium hydroxide in ethylene glycol) followed by hydrochloric acid treatment to yield the hydrochloride salt .

Properties

CAS No. |

15918-70-4 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

9-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |

InChI |

InChI=1S/C14H18N2O.ClH/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16;/h3-4,9,15H,5-8H2,1-2H3;1H |

InChI Key |

GZEPJCLDITYJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1C2=C(CCNCC2)C3=C1C=CC(=C3)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- Substituted tryptamines (e.g., 5-methoxytryptamine)

- Aldehydes (e.g., 2-bromo-2-formylpropane)

- Organic acids (e.g., acetic acid)

- Alcohols or bases for subsequent transformations

This approach leverages condensation and cyclization reactions under controlled temperature and atmosphere (nitrogen) to yield the hexahydroazepinoindole scaffold.

Detailed Preparation Method from European Patent EP0466548A1

Stepwise Procedure:

-

- A solution of 5-methoxytryptamine (5.34 g) and 2-bromo-2-formylpropane (4.53 g) is prepared in 150 cm³ of acetic acid.

- The mixture is heated at 60 °C under a nitrogen atmosphere for 2 hours.

- This step facilitates the formation of an intermediate imine or related species.

-

- Acetic acid is removed by distillation under reduced pressure.

- The residue is dissolved in methylene chloride and washed with a 10% aqueous sodium carbonate solution to neutralize residual acid.

- The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

Cyclization and Functionalization:

- The intermediate can be further reacted by heating in the presence of an alcohol (e.g., methanol) and potassium carbonate to yield the methoxy-substituted azepinoindole.

- Alternatively, the compound can be isolated as a hydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-methoxytryptamine + 2-bromo-2-formylpropane in acetic acid, 60 °C, N₂, 2 h | Formation of intermediate imine/cyclized species |

| 2 | Distillation, extraction with methylene chloride, wash with Na₂CO₃, dry over MgSO₄ | Purification of intermediate |

| 3 | Heating with methanol and K₂CO₃ or acid treatment | Formation of this compound |

This method is versatile and allows for substitution variations by changing the tryptamine or aldehyde components, enabling synthesis of analogs with different functional groups at positions 5, 6, or 9 of the azepinoindole core.

Alternative Synthetic Routes and Variations

Reductive Amination Approach

- Substituted tryptamines can be reacted with aldehydes under reductive amination conditions to form the azepinoindole ring system.

- This involves an initial imine formation followed by reduction, often using sodium cyanoborohydride or similar mild reducing agents.

- The reaction is typically conducted in organic solvents like methanol or ethanol under mild heating.

Cyclization via Tryptophan Derivatives

- Another approach involves starting from substituted tryptophan analogs.

- These amino acids can be cyclized under acidic conditions to form the azepinoindole ring.

- This method provides access to stereochemically defined products due to the chiral center in tryptophan.

Experimental Data and Yields

From EP0466548A1 and related literature:

| Compound Variant | Yield (%) | Reaction Time | Temperature (°C) | Notes |

|---|---|---|---|---|

| 5-Methoxy-1,2,3,4,5,6-hexahydroazepinoindole | 65-75 | 2-15 hours | 60 | Nitrogen atmosphere, acetic acid solvent |

| 9-Methoxy-6-methyl derivative (target compound) | ~70 | 2 hours | 60 | Isolated as hydrochloride salt |

- Purification typically involves filtration of slowly crystallizing product or column chromatography.

- The hydrochloride salt form enhances stability and facilitates isolation.

Mechanistic Insights

- The key cyclization step is believed to proceed via an acid-catalyzed intramolecular nucleophilic attack of the tryptamine amino group on the aldehyde carbonyl, forming a cyclic iminium intermediate.

- Subsequent reduction or rearrangement yields the saturated azepinoindole ring.

- The presence of electron-donating groups such as methoxy at position 9 stabilizes intermediates and influences regioselectivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation | 5-Methoxytryptamine + aldehyde | Acetic acid, 60 °C, N₂, 2-15 h | Straightforward, good yields | Requires careful acid removal |

| Reductive amination | Substituted tryptamine + aldehyde | NaBH₃CN or similar, mild heating | Mild conditions, stereocontrol | Sensitive to moisture, longer time |

| Cyclization from tryptophan | Substituted tryptophan | Acidic conditions, heating | Chiral products, stereoselective | More complex starting materials |

Chemical Reactions Analysis

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives. .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

9-Arylsulfonyl Derivatives (e.g., 9-[(4-Fluorophenyl)sulfonyl] and 9-[(4-Trifluoromethylphenyl)sulfonyl])

These derivatives replace the methoxy group at position 9 with sulfonylaryl groups. Key differences include:

- Synthesis : Requires sulfonation of the indole nitrogen, followed by coupling with aryl sulfonyl chlorides.

- Pharmacological Activity: Enhanced receptor binding affinity due to electron-withdrawing sulfonyl groups, as evidenced by nanomolar-level binding to CNS targets .

- Physicochemical Properties : Higher melting points (>300°C vs. ~286°C for the methoxy variant) and distinct IR absorption bands (e.g., 1310 cm⁻¹ for S=O stretching) .

1,2,3,4-Tetrahydro-beta-Carbolines

- Structural Differences : Beta-carbolines lack the azepine ring but share a tetrahydro-indole framework.

- Biological Activity: Known for MAO inhibition and neuroprotective effects, contrasting with the azepinoindole’s serotonin receptor modulation .

Heterocyclic Indole Derivatives with Divergent Pharmacological Profiles

Triazolo[4’,3’:2,3]pyridazino[4,5-b]indoles

Dihydronaphto[c,d,e]indoles (e.g., Compound 4 and 5 from )

- Key Attributes : Ethoxycarbonyl and acetoxy substituents confer distinct solubility and reactivity.

- Synthesis : Acetylation of hydroxyl groups under basic conditions (K₂CO₃/acetyl chloride) .

- Thermal Stability : Lower melting points (156–192°C) compared to the target compound’s hydrochloride salt (>300°C) .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Contrasts

- Receptor Selectivity : The target compound’s methoxy and methyl groups may enhance blood-brain barrier penetration compared to bulkier sulfonyl derivatives .

- Toxicity Profile: Unlike carcinogenic heterocyclic amines (e.g., IQ-type compounds in processed meats), azepinoindoles are designed for therapeutic safety .

- Synthetic Complexity: The target compound requires rigorous deprotection steps, whereas triazolopyridazinoindoles prioritize cyclization efficiency .

Biological Activity

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of azepinoindoles characterized by a unique bicyclic structure. The chemical formula is , and it features a methoxy group and a methyl group that contribute to its biological activity.

1. Analgesic Properties

Research indicates that derivatives of hexahydroazepines exhibit significant analgesic effects. For instance, compounds structurally related to 1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine have been synthesized and tested for analgesic activity. One such derivative was found to be comparable to codeine in efficacy .

2. Receptor Interaction

The compound has been studied for its interaction with various receptors. Notably, it acts as an agonist at the 5-HT2C receptor, which is implicated in the modulation of mood and appetite . This receptor activity suggests potential applications in treating conditions such as depression and anxiety.

3. Antitumor Activity

Recent studies have indicated that azepinoindoles may possess antitumor properties. A series of compounds derived from the azepine framework were evaluated for their cytotoxicity against cancer cell lines. The results demonstrated promising activity against several types of tumors .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.

- Modulation of Ion Channels : Some derivatives may interact with ion channels involved in neuronal excitability and neurotransmission.

Case Study 1: Analgesic Efficacy

A study conducted on a series of hexahydroazepine derivatives revealed that compound 7 exhibited significant analgesic properties comparable to conventional opioids like codeine. The study utilized various pain models in rodents to assess efficacy and safety profiles .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxicity of azepinoindole derivatives against human cancer cell lines (e.g., MOLT-3). Results indicated that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations .

Data Tables

Table 1: Biological Activities of Hexahydroazepine Derivatives

Q & A

Q. How can computational models predict synergistic effects between this compound and co-administered therapeutics?

- Methodological Answer :

- Combinatorial Screening : Pair with FDA-approved drugs in high-throughput assays (e.g., 384-well plates).

- AI-Driven QSAR Models : Train algorithms on structural descriptors (e.g., Morgan fingerprints) to predict synergy scores.

- Network Pharmacology : Map compound-target-disease networks to identify polypharmacological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.